3-Iododibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iododibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFYMIKRDGURNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 3 Iododibenzofuran
Regioselective Iodination Techniques for Dibenzofuran (B1670420) Scaffolds
Achieving regioselectivity in the direct iodination of the dibenzofuran ring system is a critical challenge due to the presence of multiple reactive positions. Various techniques have been explored to control the position of iodination, leading to the desired 3-iodo isomer.
Direct Electrophilic Iodination Approaches
Direct electrophilic iodination of dibenzofuran typically results in a mixture of isomers, with the 2- and 4-positions being the most favored for substitution. However, by carefully controlling the reaction conditions and the choice of iodinating agent, it is possible to influence the regioselectivity. Electrophilic chlorination studies on dibenzofuran have shown that substitution primarily occurs at the 2, 3, 7, and 8 positions. nih.gov This suggests that direct iodination could also favor these positions under specific conditions. The use of reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst can be employed for the direct iodination of aromatic compounds. nih.gov The regioselectivity is often dictated by the electronic properties of the dibenzofuran nucleus and steric hindrance.
| Reagent | Conditions | Major Products | Reference |
| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Dichloromethane, room temperature | Mixture of iododibenzofurans | nih.gov |
| Iodine / Mercury(II) oxide | Dichloromethane, room temperature | Regioselective iodination of benzofurans | imperial.ac.uk |
Metal-Free Iodination Protocols
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid residual metal contamination in the final products. diva-portal.org One such approach is the transition-metal-free decarboxylative iodination of heteroaromatic carboxylic acids. acs.orgnih.gov This method involves the reaction of a dibenzofuran-3-carboxylic acid with an iodine source, leading to the formation of 3-iododibenzofuran. nih.gov This strategy offers a regioselective route to the desired isomer, as the position of the iodine atom is predetermined by the location of the carboxylic acid group.
Another metal-free approach involves the use of hypervalent iodine reagents. These reagents can mediate the cyclization of suitable precursors to form the dibenzofuran ring, with the potential for concurrent iodination. organic-chemistry.org
| Starting Material | Reagent | Product | Reference |
| Dibenzofuran-3-carboxylic acid | Iodine | This compound | nih.gov |
Copper-Mediated Iodination/Cycloetherification Strategies
Copper-mediated reactions have emerged as powerful tools for the synthesis of dibenzofurans. A notable strategy involves the sequential iodination and cycloetherification of o-arylphenols. In this approach, a substituted o-arylphenol is first iodinated, followed by an intramolecular C-O bond formation catalyzed by a copper salt to construct the dibenzofuran core. This method allows for the synthesis of specifically substituted iododibenzofurans. acs.org
Furthermore, copper-catalyzed cyclization of cyclic diaryliodonium triflates in the presence of water has been developed as an efficient route to dibenzofuran derivatives. researchgate.netnih.gov By using an appropriately substituted diaryliodonium salt, this method can be adapted for the synthesis of this compound.
| Starting Material | Catalyst / Reagents | Product | Reference |
| o-Arylphenol | CuI / I2 | Iododibenzofuran | acs.org |
| Cyclic diaryliodonium triflate | Cu(OAc)2 / Water | Dibenzofuran derivative | researchgate.netnih.gov |
Palladium-Catalyzed Cross-Coupling Strategies for Dibenzofuran Functionalization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction and functionalization of the dibenzofuran scaffold.
Synthesis via C-I Bond Formation
The synthesis of this compound can be achieved through palladium-catalyzed reactions that form the crucial C-I bond. An efficient method involves the synthesis of dibenzofuran from o-iododiaryl ethers using a reusable Pd/C catalyst under ligand-free conditions. biointerfaceresearch.comnih.gov The o-iododiaryl ether precursor can be synthesized in a one-pot reaction through sequential iodination and O-arylation of a phenol (B47542). nih.gov By starting with appropriately substituted precursors, this method can be tailored to yield this compound.
| Precursor | Catalyst | Key Transformation | Reference |
| o-Iododiaryl ether | Pd/C | Intramolecular C-H activation | nih.gov |
Approaches from Precursor Dibenzofuran Derivatives (e.g., triflates, boronic acids)
A highly effective strategy for synthesizing substituted dibenzofurans, including this compound, involves the use of precursor dibenzofuran derivatives such as triflates and boronic acids.
An efficient route to a variety of dibenzofurans has been developed involving the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to afford O-arylated products. These intermediates are then cyclized using a palladium catalyst to furnish the dibenzofuran core in good to excellent yields. nih.gov To synthesize this compound via this route, a silylaryl triflate bearing an iodine atom at the desired position would be required.
Alternatively, dibenzofuran-3-boronic acid can serve as a versatile precursor. While direct conversion to this compound is not a standard cross-coupling reaction, the boronic acid can be converted to the corresponding phenol, which can then be transformed into the triflate. This triflate can subsequently undergo a palladium-catalyzed iodination. More directly, the boronic acid can be subjected to an iododeboronation reaction using an appropriate iodine source.
| Precursor | Reagents | Catalyst | Product | Reference |
| o-Iodophenol and Silylaryl triflate | CsF | Pd(OAc)2 | Dibenzofuran | nih.gov |
| Dibenzofuran-3-boronic acid | I2, KI | - | This compound | acs.orgnih.gov |
Copper-Catalyzed Cyclization Pathways for Iododibenzofuran Formation
Copper-catalyzed intramolecular cyclization, particularly the Ullmann condensation, represents a classical and effective strategy for the formation of the dibenzofuran core structure. wikipedia.orgorganic-chemistry.org This approach typically involves the formation of a C-O bond between two aryl rings, leading to the characteristic tricyclic system. While specific examples detailing the direct synthesis of this compound via this pathway are not extensively documented in readily available literature, the general principles of the Ullmann reaction can be applied to appropriately substituted precursors.
The synthesis would conceptually start from a 2-hydroxy-2'-halobiphenyl derivative, where one of the aryl rings bears an iodine atom at the position that will become the 3-position of the dibenzofuran. The copper catalyst facilitates the intramolecular O-arylation to furnish the dibenzofuran ring. The reactivity of the aryl halide in Ullmann-type reactions generally follows the trend I > Br > Cl, making aryl iodides highly suitable substrates. wikipedia.org
A plausible synthetic route would involve the copper-catalyzed cyclization of a precursor like 2-bromo-2'-hydroxy-5'-iodobiphenyl. In this scenario, the copper catalyst would preferentially activate the more reactive C-Br bond to facilitate the intramolecular C-O bond formation, leaving the iodo group intact on the other ring.
| Catalyst System | Precursor | Solvent | Temperature | Yield | Reference |
| Copper(I) salt / Ligand | 2-Halo-2'-hydroxybiphenyl derivative | High-boiling polar solvents (e.g., DMF, NMP) | Elevated temperatures | Varies | wikipedia.orgorganic-chemistry.org |
This table represents a generalized approach based on the principles of the Ullmann condensation, as specific data for this compound was not found.
Transformations from Other Halogenated Dibenzofurans or Related Precursors
The synthesis of this compound can also be achieved through the transformation of other halogenated dibenzofurans, most notably through halogen exchange reactions. The Finkelstein reaction, a classic method for the preparation of iodoalkanes and iodoarenes, is a pertinent example of such a transformation. wikipedia.orgiitk.ac.in This reaction involves the treatment of a chloro- or bromo-substituted compound with an iodide salt, typically sodium iodide in a suitable solvent like acetone (B3395972).
For the synthesis of this compound, this would entail starting with 3-bromodibenzofuran or 3-chlorodibenzofuran. The reaction is an equilibrium process, but the precipitation of the less soluble sodium chloride or bromide in acetone drives the reaction towards the formation of the iodo-substituted product. wikipedia.org While the classic Finkelstein reaction is highly effective for alkyl halides, its application to aryl halides often requires modified conditions, such as the use of a copper(I) catalyst in combination with a diamine ligand to facilitate the nucleophilic aromatic substitution. wikipedia.org
| Starting Material | Reagents | Catalyst | Solvent | Temperature | Product | Reference |
| 3-Bromodibenzofuran | Sodium Iodide | Copper(I) Iodide / Diamine Ligand | Acetone or DMF | Elevated | This compound | wikipedia.orgdigitellinc.com |
| 3-Chlorodibenzofuran | Sodium Iodide | Copper(I) Iodide / Diamine Ligand | Acetone or DMF | Elevated | This compound | wikipedia.orgdigitellinc.com |
This table outlines a feasible synthetic route based on the principles of the aromatic Finkelstein reaction, as specific experimental data for the transformation to this compound was not explicitly found.
Cascade and One-Pot Synthetic Sequences for this compound
Modern synthetic chemistry increasingly focuses on the development of cascade and one-pot reactions to enhance efficiency by minimizing purification steps and reducing waste. The synthesis of this compound can be envisioned through such elegant strategies, often employing palladium or copper catalysis to orchestrate a series of bond-forming events in a single reaction vessel. nih.govorganic-chemistry.org
A hypothetical one-pot synthesis could involve the coupling of two appropriately substituted aromatic precursors, followed by an intramolecular cyclization. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, could first be employed to construct a 2-alkynyl-2'-hydroxybiphenyl intermediate. This could then be followed by an iodocyclization step to form the this compound. nih.gov
Another plausible cascade approach could involve a domino C-C/C-O bond formation. For example, a reaction between a 1,2,3-triiodobenzene (B3054506) derivative and a suitable ketone could, under palladium catalysis, lead to a regioselective α-arylation followed by an intramolecular O-arylation to furnish a 7-iodobenzo[b]furan, a related structural motif. rsc.org Adapting such a strategy to suitable precursors could potentially lead to the formation of this compound.
| Reaction Type | Precursors | Catalyst System | Key Steps | Product | Reference |
| One-Pot Coupling/Cyclization | 2-Iodophenol, Terminal Alkyne, Aryl Iodide | Pd/Cu catalysts | Sonogashira coupling, Intramolecular cyclization | Substituted Benzofuran | nih.gov |
| Cascade α-Arylation/O-Arylation | 1,2,3-Triiodobenzene, Benzylketone | Palladium catalyst | Regioselective α-arylation, Intramolecular O-arylation | 7-Iodobenzo[b]furan | rsc.org |
This table illustrates potential cascade and one-pot strategies for the synthesis of iodinated dibenzofuran systems based on established methodologies for related compounds.
Reactivity and Transformational Chemistry of 3 Iododibenzofuran
Metal-Catalyzed Cross-Coupling Reactions Utilizing the C-I Bond
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organic halide. libretexts.orgwikipedia.org In the context of 3-iododibenzofuran, this reaction is employed to create a C-C bond between the dibenzofuran (B1670420) core at the 3-position and an organic group from a boronic acid or boronic ester. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org
This method is widely used for synthesizing 3-aryldibenzofurans. The reaction conditions are generally mild and tolerant of various functional groups. tcichemicals.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 °C | High |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 °C | Excellent |
This table represents typical conditions and specific outcomes can vary based on the nature of the boronic acid/ester.
The Stille reaction facilitates the formation of a C-C bond by coupling an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgnumberanalytics.com The C-I bond of this compound is sufficiently reactive for this transformation. The mechanism involves an oxidative addition of the this compound to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent, and finally, reductive elimination to form the desired product. wikipedia.org
While effective, the toxicity of organotin reagents is a significant drawback of this method. wikipedia.orglibretexts.org
Table 2: General Parameters for Stille Coupling
| Catalyst | Ligand (if separate) | Solvent | Additive (optional) |
|---|---|---|---|
| Pd(PPh₃)₄ | - | Toluene or DMF | CuI |
This table outlines common components for Stille coupling reactions.
The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne under Sonogashira conditions provides a direct route to 3-(alkynyl)dibenzofurans. researchgate.net
The catalytic cycle involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex that has already been formed via oxidative addition of the this compound. wikipedia.org Reductive elimination then yields the final product. Copper-free versions of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Table 3: Typical Sonogashira Coupling Reaction Components
| Catalyst System | Base | Solvent |
|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine or Diisopropylamine | THF or DMF |
This table shows common reagents used in Sonogashira coupling.
The Heck reaction, or Mizoroki-Heck reaction, creates a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction allows for the vinylation of the dibenzofuran core at the 3-position. The mechanism begins with the oxidative addition of this compound to a Pd(0) species. wikipedia.org The resulting arylpalladium(II) complex then coordinates with the alkene, which subsequently inserts into the Pd-C bond. A final β-hydride elimination step forms the substituted alkene product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base. libretexts.org
Table 4: Key Components in Heck Reactions
| Palladium Source | Ligand (optional) | Base | Solvent |
|---|---|---|---|
| Pd(OAc)₂ | P(o-tolyl)₃ | Triethylamine | Acetonitrile or DMF |
This table highlights typical components for performing a Heck reaction.
The Negishi coupling is a transition metal-catalyzed reaction for forming C-C bonds between an organic halide and an organozinc compound. numberanalytics.comwikipedia.org This reaction is known for its high reactivity and functional group tolerance. units.it Using this compound as the substrate, this coupling provides an efficient route to various 3-substituted dibenzofurans. The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.org
The catalytic cycle involves the oxidative addition of the aryl iodide to the low-valent metal catalyst, followed by a transmetalation step with the organozinc reagent, and concludes with reductive elimination to furnish the cross-coupled product. numberanalytics.comillinois.edu
Table 5: Negishi Coupling Reaction Parameters
| Catalyst | Organozinc Reagent | Solvent |
|---|---|---|
| Pd(PPh₃)₄ | R-ZnCl | THF |
This table presents common parameters for Negishi coupling reactions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. numberanalytics.comorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance. numberanalytics.comtcichemicals.com For this compound, this transformation allows for the direct introduction of primary or secondary amines at the 3-position.
The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product. numberanalytics.comwuxiapptec.com The choice of phosphine (B1218219) ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgnih.gov Although aryl iodides are generally reactive, their use in Buchwald-Hartwig amination can sometimes be challenging due to the inhibitory effects of the iodide anion formed during the reaction. wuxiapptec.comnih.gov
Table 6: Representative Buchwald-Hartwig Amination Conditions
| Palladium Precatalyst | Ligand | Base | Solvent |
|---|---|---|---|
| Pd₂(dba)₃ | XPhos or RuPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane |
This table outlines typical conditions for the Buchwald-Hartwig amination of aryl iodides.
Copper-Catalyzed C-O and C-S Coupling Reactions
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a powerful method for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. For this compound, the iodine atom at the 3-position serves as an excellent leaving group in these transformations, enabling the introduction of a variety of oxygen- and sulfur-based nucleophiles.
C-O Coupling: The coupling of this compound with phenols or alcohols allows for the synthesis of diaryl ethers or alkyl aryl ethers. These reactions are typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand and a base. nih.govnih.gov The ligand, which can range from simple diamines to more complex structures like picolinic acid or oxalohydrazides, serves to stabilize the copper catalyst and facilitate the reaction. nih.govnih.gov The choice of base, commonly an inorganic carbonate like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is crucial for deprotonating the nucleophile. nih.govsioc-journal.cn The reactions are generally conducted in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. nih.govnih.gov
C-S Coupling: Similarly, the formation of C-S bonds can be achieved by coupling this compound with thiols. These reactions also frequently employ a copper(I) catalyst. organic-chemistry.orgrsc.org Interestingly, some protocols for C-S coupling have been developed that proceed efficiently without the need for a ligand, simplifying the reaction setup. organic-chemistry.orgrsc.org The reaction mechanism is believed to involve the formation of a copper(I) thiolate intermediate. rsc.org A variety of thiophenols and alkyl thiols can be used, and the reactions tolerate a range of functional groups on both coupling partners. organic-chemistry.orgnih.govrsc.org
Below is a table summarizing typical conditions for these coupling reactions.
| Coupling Type | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) | Product Type |
| C-O Coupling | CuI / Picolinic Acid | K3PO4 | DMSO | 110-120 | Diaryl Ethers |
| C-S Coupling | CuI (ligand-free) | K2CO3 | NMP | 100 | Diaryl Thioethers |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com
For this compound, direct SNAr is generally challenging due to the electron-rich nature of the dibenzofuran ring system. The reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups at positions ortho or para to the iodine atom to facilitate the attack of the nucleophile. libretexts.org The mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the iodide leaving group to restore aromaticity. libretexts.orgnih.gov
While specific examples for this compound are not abundant in readily available literature, the general principles of SNAr suggest that reactions with strong nucleophiles like alkoxides, amides, or thiolates would necessitate either high temperatures or the introduction of activating groups onto the dibenzofuran skeleton. wikipedia.orgyoutube.com It is noteworthy that in some SNAr reactions, fluoride (B91410) can be a better leaving group than iodide because the first step, nucleophilic attack, is the rate-determining step and is accelerated by the high electronegativity of fluorine. youtube.com
Directed C-H Functionalization Strategies
Directed C-H functionalization has emerged as a powerful strategy for the regioselective modification of aromatic compounds, minimizing the need for pre-functionalized substrates. sigmaaldrich.comresearchgate.net In the context of this compound, this approach can be used to introduce new functional groups at specific positions, most notably at the C-4 position, ortho to the iodine.
This strategy relies on the use of a directing group (DG), which coordinates to a transition metal catalyst (commonly palladium, rhodium, or iridium) and brings the catalytic center into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. chim.itrsc.org While the iodine atom itself is not a classic directing group, functional groups introduced elsewhere on the dibenzofuran scaffold can serve this purpose. For instance, an amide or carboxylic acid group at the C-2 or C-4 position could direct functionalization to an adjacent C-H bond. chim.itnih.gov
The functionalization can introduce a variety of groups, including aryl, alkyl, or heteroatom substituents, depending on the reaction partner and catalyst system employed. sigmaaldrich.com The ability to selectively functionalize the C-4 position of this compound is particularly valuable as it provides access to 3,4-disubstituted dibenzofurans, which are challenging to synthesize by other means.
The table below illustrates the general concept of directed C-H functionalization.
| Directing Group (Hypothetical) | Catalyst (Example) | Reaction Type | Position Functionalized |
| Amide at C-2 | [Rh(cod)Cl]2 | Arylation | C-1 or C-3 |
| Carboxylic Acid at C-4 | Pd(OAc)2 | Alkenylation | C-3 |
Lithiation and Subsequent Electrophilic Quenching Reactions
The reaction of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures leads to a lithium-halogen exchange, generating 3-lithiodibenzofuran. This organolithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to install new functional groups at the 3-position. ksu.edu.saresearchgate.net
This two-step sequence is a cornerstone of synthetic organic chemistry for the functionalization of aryl halides. baranlab.org The lithiation is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C) to prevent side reactions. researchgate.net
A diverse array of electrophiles can be employed in the quenching step, leading to a broad scope of 3-substituted dibenzofuran derivatives.
| Electrophile | Reagent Example | Product Functional Group |
| Carbon dioxide | CO2 (gas or solid) | Carboxylic acid |
| Aldehydes/Ketones | Acetone (B3395972) | Tertiary alcohol |
| Esters | Ethyl formate | Aldehyde (after workup) |
| Alkyl halides | Methyl iodide | Alkylated product (e.g., 3-methyldibenzofuran) |
| Silyl halides | Trimethylsilyl chloride (TMSCl) | Silylated product |
Radical Reactions Involving the Iodine Atom
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This reactivity can be harnessed in various radical-mediated transformations. These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or di-tert-butyl hyponitrite (DTBHN), or by photolysis. scripps.edu
One important class of such reactions is radical cyclization. sioc-journal.cn If a suitable radical acceptor, such as an alkene or alkyne, is tethered to the dibenzofuran core, the initially formed aryl radical can undergo an intramolecular cyclization to form new ring systems. rsc.orgresearchgate.net For example, a this compound derivative bearing an allyloxy group at the C-4 position could potentially cyclize to form a furan-fused system. The regioselectivity of the cyclization (i.e., exo vs. endo) is governed by Baldwin's rules. scripps.edu
Another application is in atom transfer radical cyclization (ATRC), where the iodine atom is transferred during the course of the reaction. researchgate.net These radical-based methods provide a complementary approach to the more common ionic reactions for the elaboration of the dibenzofuran scaffold.
Functional Group Interconversions at the 3-Position
Functional group interconversion (FGI) is a fundamental strategy in multi-step synthesis where one functional group is converted into another. blogspot.comsolubilityofthings.com The iodo group at the 3-position of this compound is an excellent starting point for a variety of such transformations, beyond the coupling and lithiation reactions already discussed.
For instance, the iodo group can be converted to other halogens (e.g., bromo or chloro) or replaced with a cyano group through transition-metal-catalyzed reactions. It can also be removed entirely (hydrodeiodination) using a reducing agent. These transformations significantly enhance the synthetic utility of this compound, allowing it to serve as a precursor to a wide range of 3-substituted derivatives. mit.edulibretexts.org
The table below provides some examples of functional group interconversions starting from an aryl iodide.
| Target Functional Group | Reagent(s) (Example) | Reaction Type |
| Nitrile (-CN) | CuCN | Rosenmund–von Braun reaction |
| Amine (-NH2) | NaN3 then reduction (e.g., H2/Pd) | Nucleophilic substitution/Reduction |
| Aldehyde (-CHO) | n-BuLi, then DMF | Lithiation/Formylation |
| Boronic Ester (-B(OR)2) | Bis(pinacolato)diboron, Pd catalyst | Miyaura borylation |
Advanced Spectroscopic and Mechanistic Characterization of 3 Iododibenzofuran Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-iododibenzofuran and its derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, detailed information about the molecular framework and the position of substituents can be obtained.
In the ¹H NMR spectrum of a dibenzofuran (B1670420) derivative, the aromatic protons typically appear in the range of δ 7.0–9.0 ppm. The specific chemical shifts and splitting patterns are highly dependent on the substitution pattern. For instance, in a study of this compound, the proton signals were observed in the aromatic region, with specific multiplets corresponding to the different protons on the dibenzofuran core. oup.com The presence of the iodine atom influences the electronic environment of the nearby protons, causing shifts in their resonance frequencies.
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atoms and the electronegativity of attached groups. For dibenzofuran derivatives, aromatic carbons typically resonate between δ 110–160 ppm. iucr.orglibretexts.org The carbon atom directly bonded to the iodine in this compound would exhibit a characteristic chemical shift due to the heavy atom effect of iodine. For example, in iodobenzene, the carbon attached to iodine appears at a distinct chemical shift. chemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, confirming the assignment of signals in complex spectra. mdpi.commolaid.com
Table 1: Representative NMR Data for Dibenzofuran Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| This compound | ¹H | 7.63 (t, J=3 Hz, 1H), 7.78 (t, J=3 Hz, 1H) | Triplet | oup.com |
| 5-(dibenzofuran-4-yl)-2'-deoxyuridine | ¹³C | 161.7, 155.3, 152.9, 150.0, 140.1, 128.3, 127.6, 123.8, 123.6, 123.2, 122.8, 121.1, 120.3, 117.8, 111.7, 108.8, 87.6, 84.5, 70.5, 61.4, 39.9 | - | iucr.org |
| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one | ¹³C | 159.80 (C=O), 55.18 (-OCH₃) | - | mdpi.com |
Note: This table presents selected data for illustrative purposes. For complete assignments, refer to the cited literature.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For halogenated compounds like this compound, MS is particularly useful. epa.gov
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion compared to compounds containing chlorine or bromine. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. molaid.com
Electron ionization (EI) is a common ionization method that often leads to extensive fragmentation of the analyte. The fragmentation pattern of this compound would likely involve the loss of the iodine atom, leading to a significant fragment ion corresponding to the dibenzofuran cation. Other fragments may arise from the cleavage of the dibenzofuran ring system. The analysis of these fragmentation patterns can help to confirm the structure of the molecule. For more complex halogenated dibenzofurans, techniques like gas chromatography-mass spectrometry (GC-MS) are employed to separate different isomers and congeners before their detection and fragmentation analysis. diva-portal.orgacs.org Advanced techniques like atmospheric pressure chemical ionization (APCI) can be used to differentiate isomers of halogenated dibenzo-p-dioxins and dibenzofurans based on their structure-diagnostic cleavages. acs.org
Table 2: Expected Mass Spectrometric Data for this compound
| Ion | Description | Expected m/z |
| [C₁₂H₇IO]⁺ | Molecular Ion | 293.96 |
| [C₁₂H₇O]⁺ | Loss of Iodine | 167.05 |
Note: The m/z values are calculated based on the most abundant isotopes.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR spectrum of a dibenzofuran derivative is characterized by several key absorption bands. nist.gov Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C-O-C stretching vibration of the furan (B31954) ring is a characteristic feature and is usually observed in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ range. The presence of the iodine substituent in this compound would introduce a C-I stretching vibration, which is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for non-polar bonds that are weak or inactive in the IR spectrum. The symmetric vibrations of the aromatic rings in the dibenzofuran core are often strong in the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are frequently used to predict and assign the vibrational frequencies observed in experimental IR and Raman spectra of dibenzofuran derivatives. acs.orgnih.gov
Table 3: Characteristic Vibrational Frequencies for Dibenzofuran Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-O-C Stretch (furan ring) | 1200 - 1300 |
| C-I Stretch | < 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (as applied to conjugated systems)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems like dibenzofuran. nih.govresearchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (usually the highest occupied molecular orbital, HOMO) to higher energy orbitals (usually the lowest unoccupied molecular orbital, LUMO).
The UV-Vis spectrum of the parent dibenzofuran shows characteristic absorption bands in the ultraviolet region. nih.govscience-softcon.de The introduction of a substituent like iodine at the 3-position can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε). This is due to the electronic effects of the substituent on the conjugated system of the dibenzofuran core. The iodine atom, with its lone pairs of electrons, can participate in resonance with the aromatic system, potentially leading to a bathochromic (red) shift of the absorption bands.
For more complex derivatives of this compound, the position and intensity of the absorption bands will be influenced by the nature and position of other functional groups. mdpi.comacs.org This makes UV-Vis spectroscopy a useful tool for studying the electronic properties of these conjugated systems and for monitoring reactions that involve changes in the conjugation.
Table 4: UV-Vis Absorption Data for Dibenzofuran
| Solvent | λ_max (nm) | log ε | Reference |
| Alcohol | 217 | 4.5 | nih.gov |
| Alcohol | 245 | 4.0 | nih.gov |
| Alcohol | 250 | 4.3 | nih.gov |
| Alcohol | 280 | 4.2 | nih.gov |
| Alcohol | 285 | 4.2 | nih.gov |
| Alcohol | 295 | 4.0 | nih.gov |
| Alcohol | 300 (shoulder) | 4.2 | nih.gov |
X-ray Crystallography for Solid-State Structure Determination of Reaction Products and Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure and properties of this compound derivatives.
A study on this compound revealed that the molecule is nearly planar and packs in a herringbone pattern. iucr.org The crystal structure confirms the position of the iodine atom on the dibenzofuran framework. For more complex derivatives, X-ray crystallography can elucidate the conformation of substituents and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. iucr.orgnih.govresearchgate.netnih.gov This information is vital for understanding the solid-state properties of these materials and for designing new molecules with desired functionalities. For instance, the crystal structure of a dibenzofuran derivative can reveal how the molecules arrange themselves, which can influence properties like solubility and melting point. nih.gov
Table 5: Selected Crystallographic Data for a Dibenzofuran Derivative
| Compound | Crystal System | Space Group | Reference |
| 5-(dibenzofuran-4-yl)-2'-deoxyuridine | Orthorhombic | P2₁2₁2₁ | iucr.org |
| 2-(pentyloxy)dibenzo[b,d]furan | Monoclinic | P2₁/n | nih.gov |
| This compound | Monoclinic | P2₁/c | iucr.org |
Mechanistic Insights from Reaction Monitoring Techniques (e.g., in situ NMR, IR)
For instance, in copper-catalyzed reactions involving the functionalization of dibenzofurans, mechanistic studies have been conducted to elucidate the role of the catalyst and the nature of the intermediates. acs.orgacs.orgbeilstein-journals.orgresearchgate.net In situ NMR could be used to track the consumption of this compound and the formation of products, potentially identifying transient intermediates that are not observable by conventional workup and analysis. Similarly, in situ IR spectroscopy can monitor changes in the vibrational modes associated with specific functional groups as the reaction progresses.
Mechanistic studies on related halogenated aromatic compounds often propose the involvement of organometallic intermediates or radical species. beilstein-journals.orgyoutube.com For reactions of this compound, it is plausible that similar intermediates are formed. For example, in a palladium-catalyzed cross-coupling reaction, an oxidative addition of the C-I bond to the palladium center would be a key step. The subsequent steps of transmetalation and reductive elimination would lead to the final product. By employing reaction monitoring techniques, it is possible to gather experimental evidence to support or refute proposed mechanisms. brandeis.edu
Theoretical and Computational Studies on 3 Iododibenzofuran and Its Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tsijournals.com For 3-Iododibenzofuran, DFT calculations would provide fundamental insights into its electronic properties and reactivity.
Detailed Research Findings: Without specific studies on this compound, it is not possible to provide detailed findings. A typical DFT analysis would calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgchemrevlett.com The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. chemrevlett.com Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. frontiersin.org Reactivity descriptors like chemical potential (μ), hardness (η), and electrophilicity (ω) could also be derived to quantify the molecule's behavior in chemical reactions. frontiersin.org
A hypothetical data table for such findings would look like this:
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value (Gas Phase) | Value (Solvent) |
|---|---|---|
| EHOMO (eV) | Data not available | Data not available |
| ELUMO (eV) | Data not available | Data not available |
| Energy Gap (ΔE) (eV) | Data not available | Data not available |
| Chemical Potential (μ) | Data not available | Data not available |
| Chemical Hardness (η) | Data not available | Data not available |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. ijpsr.complos.org An MD simulation of this compound would reveal its conformational flexibility and how it interacts with other molecules, such as solvents or reactants. ijpsr.comnih.gov
Detailed Research Findings: No specific MD simulation studies on this compound were found. Such a study would involve placing the molecule in a simulated environment (e.g., a water box) and calculating the atomic trajectories based on a chosen force field. plos.org The analysis of these trajectories could reveal stable conformations, the dynamics of the furan (B31954) ring system, and the nature of intermolecular forces, like van der Waals forces and any potential hydrogen bonding with solvent molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity or Material Design (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with a specific property, such as chemical reactivity. europa.eu For this compound, a QSAR model could be developed to predict its reactivity in a certain class of reactions based on its molecular descriptors.
Detailed Research Findings: There are no available QSAR models focused on the reactivity or material properties of this compound. Developing such a model would require a dataset of related halogenated dibenzofurans with experimentally measured reactivity data. rsc.org Descriptors for these molecules (e.g., electronic, steric, and topological parameters) would be calculated and statistically correlated with their reactivity to build a predictive model. The resulting equation would allow for the estimation of reactivity for new, untested compounds in the same chemical class. europa.eu
Reaction Pathway and Transition State Analysis
Computational chemistry allows for the mapping of reaction pathways and the characterization of transition states, which are high-energy intermediates between reactants and products. uomustansiriyah.edu.iqnumberanalytics.comwikipedia.org This analysis is crucial for understanding reaction mechanisms and predicting reaction rates.
Detailed Research Findings: A computational study of a reaction involving this compound, for instance its synthesis or a subsequent functionalization, is not available in the search results. Such an analysis would typically use methods like DFT to locate the transition state structure on the potential energy surface. molcas.org A key verification of a true transition state is the calculation of vibrational frequencies, where the transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. molcas.orglibretexts.org By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) for the reaction can be determined, providing a quantitative measure of the reaction barrier. libretexts.org
Table 2: Hypothetical Transition State Analysis for a Reaction of this compound
| Parameter | Value (kcal/mol) |
|---|---|
| Energy of Reactants | Data not available |
| Energy of Transition State | Data not available |
| Activation Energy (Ea) | Data not available |
Predictive Modeling for Synthetic Accessibility and Selectivity
Modern computational tools can predict how easily a molecule can be synthesized (synthetic accessibility) and the likely outcome of reactions where multiple products are possible (regioselectivity). sourceforge.netrsc.org
Detailed Research Findings: There are no specific predictive modeling studies for the synthesis of this compound. Models for synthetic accessibility often provide a score based on molecular complexity and fragment contributions. tsijournals.comresearchgate.net For selectivity, computational models can predict the most likely site of reaction in electrophilic or nucleophilic substitutions. rsc.orgmit.edu For example, in the synthesis of this compound from dibenzofuran (B1670420), a regioselectivity model could predict the relative likelihood of iodination at the 1, 2, 3, and 4 positions, helping to guide the choice of reaction conditions to favor the desired isomer. rsc.org
Applications of 3 Iododibenzofuran in Advanced Organic Synthesis and Materials Science
Role as a Building Block in Complex Organic Synthesis
3-Iododibenzofuran is a versatile building block in the field of organic synthesis, providing a reactive handle for the construction of more complex molecular architectures. cymitquimica.comchem-space.com Its utility stems from the presence of the iodine atom, which can readily participate in a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable precursor in the synthesis of natural products and other intricate organic molecules. researchgate.netlkouniv.ac.in
The dibenzofuran (B1670420) core itself is a privileged scaffold found in numerous biologically active compounds and functional materials. The strategic placement of the iodine at the 3-position allows for regioselective functionalization, a crucial aspect in multistep synthetic sequences. ethz.ch Chemists can exploit the reactivity of the C-I bond to introduce diverse substituents, thereby accessing a wide array of dibenzofuran derivatives that would be difficult to prepare through other synthetic routes.
For instance, the iodine atom can be displaced through various palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new C-C bonds by coupling the this compound with boronic acids, organostannanes, or terminal alkynes, respectively. This modular approach allows for the systematic construction of complex molecules with a high degree of control over the final structure. units.it The ability to introduce a variety of functional groups at a specific position makes this compound a key intermediate in diversity-oriented synthesis, where the goal is to create a library of structurally diverse compounds for biological screening. units.it
Precursor for Optoelectronic and Functional Materials (focus on synthetic routes and new compound formation)
The dibenzofuran moiety is a common structural motif in materials designed for optoelectronic applications due to its rigid and planar nature, which facilitates π-π stacking and efficient charge transport. researchgate.netweizmann.ac.il this compound serves as a critical precursor for the synthesis of these advanced materials, particularly those used in organic light-emitting diodes (OLEDs). lookchem.comgoogle.com
The synthetic utility of this compound in this context lies in its ability to undergo cross-coupling reactions to build larger conjugated systems. For example, it can be coupled with various aromatic and heteroaromatic boronic acids or stannanes via Suzuki or Stille reactions to extend the π-conjugation of the dibenzofuran core. researchgate.net This extension of conjugation is a key strategy for tuning the electronic and photophysical properties of the resulting materials, such as their absorption and emission wavelengths, and their charge-carrier mobilities. sigmaaldrich.com
A general synthetic route to these materials involves the palladium-catalyzed coupling of this compound with a suitable coupling partner. The choice of the coupling partner is crucial for tailoring the properties of the final material. For instance, coupling with electron-donating or electron-accepting moieties can be used to control the HOMO and LUMO energy levels of the material, which is essential for efficient charge injection and transport in OLED devices. mdpi.comrsc.org
Table 1: Examples of Functional Materials Synthesized from Dibenzofuran Precursors
| Precursor | Coupling Partner | Reaction Type | Resulting Compound Class | Application |
|---|---|---|---|---|
| This compound | Arylboronic acid | Suzuki Coupling | Aryl-substituted dibenzofurans | OLED host materials |
| This compound | Carbazole derivative | Buchwald-Hartwig Amination | Carbazole-substituted dibenzofurans | Hole-transporting materials |
The development of new synthetic methodologies, such as copper-catalyzed reactions, has further expanded the scope of materials that can be accessed from this compound and its derivatives. acs.org These methods can offer alternative reaction pathways and may be more tolerant of certain functional groups, allowing for the synthesis of even more complex and functional materials. acs.org
Development of Ligand Precursors in Catalysis
The dibenzofuran scaffold can be incorporated into the structure of ligands used in transition-metal catalysis. The rigidity of the dibenzofuran unit can impart specific steric and electronic properties to the ligand, which in turn can influence the activity, selectivity, and stability of the catalyst. This compound is a key starting material for the synthesis of such specialized ligands.
The synthetic approach to these ligands often involves the conversion of the iodo group into a coordinating group, such as a phosphine (B1218219). This can be achieved through a sequence of reactions, for example, by first converting the this compound to a Grignard or organolithium reagent, which is then reacted with a chlorophosphine to form the desired phosphine ligand.
The resulting dibenzofuran-based phosphine ligands can then be complexed with various transition metals, such as palladium, rhodium, or copper, to generate catalysts for a wide range of organic transformations. The specific substitution pattern on the dibenzofuran core can be used to fine-tune the properties of the catalyst. For instance, the introduction of bulky groups near the coordinating atom can create a specific steric environment around the metal center, which can lead to high levels of stereoselectivity in asymmetric catalysis.
While direct examples of catalysts derived from this compound are not extensively documented in the provided search results, the synthesis of phosphine ligands from aryl halides is a well-established strategy in catalyst development. acs.org The principles of ligand design suggest that the unique structural features of the dibenzofuran scaffold could be beneficial in creating novel and effective catalysts.
Scaffold for Novel Organic Frameworks and Polymeric Systems (focus on synthetic incorporation)
The rigid and planar structure of the dibenzofuran unit makes it an attractive building block for the construction of porous organic frameworks (POFs) and polymeric systems. rsc.org These materials are of interest for applications in gas storage, separation, and catalysis. This compound can be used as a monomer or a cross-linking agent in the synthesis of these materials.
The incorporation of this compound into a polymer or framework can be achieved through polymerization reactions that involve the iodo group. For example, it can undergo coupling reactions, such as Yamamoto or Sonogashira-Hagihara polymerizations, to form conjugated polymers. In these reactions, the difunctional nature of a di-iodinated or a halo-functionalized dibenzofuran derivative allows for the formation of long polymer chains.
The properties of the resulting polymer or framework can be tuned by the choice of the co-monomer or the linking group. For instance, the use of flexible linkers can lead to materials with different pore sizes and mechanical properties compared to those made with rigid linkers. The incorporation of the dibenzofuran unit can also enhance the thermal stability and chemical resistance of the material.
Table 2: Potential Polymerization Reactions Involving this compound Derivatives
| Polymerization Type | Monomers | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Suzuki Polycondensation | Di-boronic acid and di-iodo-dibenzofuran | Poly(arylene) | High thermal stability, tunable electronic properties |
| Sonogashira-Hagihara Polymerization | Di-alkyne and di-iodo-dibenzofuran | Poly(arylene ethynylene) | Luminescent, semiconducting |
The synthesis of these materials often requires careful control over the reaction conditions to achieve high molecular weights and well-defined structures. The resulting polymers and frameworks can be characterized by a variety of techniques, including gel permeation chromatography (GPC), X-ray diffraction (XRD), and gas sorption analysis, to determine their molecular weight, crystallinity, and porosity, respectively. rsc.orgmdpi.com
Utilization as a Chemical Probe in Mechanistic Investigations
This compound and its derivatives can serve as valuable tools for studying the mechanisms of chemical reactions. masterorganicchemistry.comlibretexts.org The presence of the iodine atom provides a specific site for reaction, and by following the fate of this atom, or the changes in the molecule as a whole, researchers can gain insights into the reaction pathway. dbatu.ac.in
For example, in a cross-coupling reaction, the rate of disappearance of this compound can be monitored to determine the kinetics of the reaction. This information can help to identify the rate-determining step and to understand the role of the catalyst and other reagents in the reaction. libretexts.org
Isotopically labeled versions of this compound, such as those containing ¹³C or ²H, can also be used to trace the path of the atoms during a reaction. By analyzing the distribution of the isotopes in the products, it is possible to elucidate the bonding changes that occur during the reaction and to distinguish between different possible mechanisms. dbatu.ac.in
Furthermore, the electronic properties of the dibenzofuran core can be systematically varied by introducing different substituents at other positions on the ring system. By studying how these changes affect the reactivity of the 3-iodo group, it is possible to probe the electronic demands of a reaction and to gain a deeper understanding of the factors that control its outcome. These types of studies are crucial for the development of new and improved synthetic methods. caymanchem.comeubopen.org
Future Directions and Emerging Research Avenues for 3 Iododibenzofuran Chemistry
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are becoming integral to modern synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research concerning 3-Iododibenzofuran and its parent structure, dibenzofuran (B1670420), is geared towards developing more environmentally benign synthetic protocols.
A significant area of development is the use of palladium-catalyzed C-H activation and C-O cyclization reactions that employ air as the terminal oxidant. researchgate.netacs.org This approach is highly atom-economical and avoids the need for stoichiometric, often hazardous, chemical oxidants. researchgate.netacs.org Traditional methods for creating the dibenzofuran core often suffer from harsh conditions or the use of expensive reagents. organic-chemistry.org In contrast, modern palladium-catalyzed methods can offer simplicity, cost-effectiveness, and high functional-group tolerance. organic-chemistry.org For instance, an efficient protocol for synthesizing dibenzofurans involves using only 3 mol% of palladium acetate (B1210297) in refluxing ethanol (B145695) without a base, achieving high yields in a short time. organic-chemistry.org
Biocatalysis presents another promising green avenue. While not directly documented for this compound, related transformations highlight its potential. For example, the selective reduction of 3-nitrodibenzofuran (B1219392) to 3-aminodibenzofuran (B1200821) has been achieved using Baker's yeast, offering a mild and selective alternative to chemical reduction methods that use reagents like hydrazine (B178648). Furthermore, the use of photoredox catalysis, which harnesses visible light to drive chemical reactions, represents a sustainable strategy by potentially lowering the energy requirements and enabling new reaction pathways under mild conditions. chemrxiv.orgbeilstein-journals.org
| Feature | Traditional Methods | Emerging Green Methodologies |
| Oxidant | Stoichiometric, often heavy-metal based | Catalytic, Air (O2) acs.org |
| Catalyst | Often requires high loadings or precious metals | Lower catalyst loadings (e.g., 3 mol% Pd) organic-chemistry.org, Photocatalysts chemrxiv.org |
| Solvents | Often toxic, non-renewable organic solvents | Greener solvents like ethanol organic-chemistry.org |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) organic-chemistry.org | Milder conditions, room temperature, use of light chemrxiv.org |
| Byproducts | Significant waste from stoichiometric reagents | Reduced waste, higher atom economy cas.cn |
| Special Reagents | Use of hazardous reagents like hydrazine | Biocatalysts like Baker's yeast |
Exploration of Novel Catalytic Transformations
The iodine substituent on the this compound scaffold makes it an ideal substrate for a wide array of catalytic transformations, particularly in the realm of C-H activation and photoredox catalysis.
Palladium-catalyzed reactions have been instrumental in synthesizing a variety of dibenzofuran derivatives. organic-chemistry.org Methodologies such as phenol-directed C-H activation/C-O cyclization are powerful for constructing the core structure. acs.org Future work will likely focus on expanding the scope of these reactions to create even more complex and highly functionalized dibenzofurans starting from precursors like this compound. The development of new ligand systems, such as dibenzofuran-based N-heterocyclic carbene (NHC) ligands for palladium catalysts, is also an active area, which could lead to catalysts with enhanced activity and selectivity for C-C bond formation. rsc.org
Photoredox catalysis is emerging as a transformative tool in organic synthesis. beilstein-journals.org For iodoarenes like this compound, this approach opens up new reaction pathways. nih.gov Light-enabled photoredox gold catalysis, for example, has been used for the homocoupling of iodoarenes. acs.orgnih.gov This process may proceed through a Au(I)/Au(III) catalytic cycle, offering a novel mechanism for forming biaryl linkages. acs.org Furthermore, iodoarene-directed photoredox strategies can achieve remote C(sp³)–H arylation by using the iodoarene to generate an aryl radical, which then facilitates a site-selective hydrogen atom transfer (HAT) to functionalize a distant C-H bond. nih.gov This allows for modifications at positions that are typically unreactive, providing a powerful tool for late-stage functionalization.
| Catalytic Strategy | Description | Key Features | Relevant Compounds |
| Pd-Catalyzed C-H Activation | Intramolecular cyclization of precursors to form the dibenzofuran ring. acs.orgorganic-chemistry.org | High atom economy; uses air as oxidant; tolerant of various functional groups. acs.org | Diaryl ethers, 2-Arylphenols acs.org |
| Photoredox Gold Catalysis | Homocoupling of iodoarenes using visible light and a gold catalyst. acs.org | Enables a rare Au(I)/Au(III) catalytic cycle; mild reaction conditions. acs.org | Iodoarenes acs.orgnih.gov |
| Iodoarene-Directed Photoredox Arylation | Remote C(sp³)–H functionalization via halogen atom transfer (XAT) and hydrogen atom transfer (HAT). nih.gov | High site-selectivity; mild, transition-metal-free options available. nih.gov | 1-(o-Iodoaryl)alkan-1-ones nih.gov |
| Dibenzofuran-Based NHC Catalysis | Use of dibenzofuran scaffolds to create new N-heterocyclic carbene ligands for palladium. rsc.org | Highly effective in Suzuki–Miyaura cross-coupling and direct C–H arylation. rsc.org | Aryl bromides, Benzoxazoles rsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
While specific examples involving this compound are not yet prevalent, the integration of its chemistry into flow reactors and automated synthesis platforms is a logical and highly promising future direction. Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and greater scalability.
The catalytic transformations discussed previously, such as palladium-catalyzed C-H activation and photoredox catalysis, are particularly well-suited for flow chemistry. For instance, photochemical reactions can be made more efficient in flow reactors due to the high surface-area-to-volume ratio, which ensures uniform irradiation of the reaction mixture. This can lead to shorter reaction times and higher yields. Similarly, the precise temperature control afforded by flow systems can suppress side reactions in sensitive catalytic processes. Automated platforms can then use these optimized flow reactions to rapidly synthesize libraries of this compound derivatives for applications in drug discovery and materials science, accelerating the pace of research and development.
Discovery of Unprecedented Reactivity Patterns and Selectivities
A deeper exploration of this compound chemistry is expected to uncover novel reactivity and selectivity patterns that are inaccessible through conventional methods. An intriguing historical example is the reaction of 4-iododibenzofuran (B1662023) with sodium amide, which results in 3-aminodibenzofuran. scribd.com This cine-substitution, where the incoming group attaches to the carbon adjacent to the one that bore the leaving group, proceeds through a highly reactive aryne intermediate and demonstrates that non-intuitive reaction pathways are possible with this scaffold.
Future research will likely leverage modern catalytic systems to control selectivity in new ways. In C-H activation reactions, the choice of directing group and catalyst can precisely dictate the site of functionalization on the dibenzofuran core. acs.org For instance, protocols have been developed that are effective for electron-rich substrates, which often pose a challenge for C-H functionalization. soton.ac.uk Photoredox catalysis also offers unique opportunities for controlling selectivity by generating radical species that can react at positions dictated by factors other than the inherent electronic biases of the substrate. nih.gov The ability to selectively functionalize specific C-H bonds on the dibenzofuran skeleton based on proximity to a directing group or through radical-mediated processes will enable the synthesis of previously unattainable isomers.
| Reactivity Pattern | Description | Mechanism | Significance |
| Cine-Substitution | The incoming nucleophile bonds to a position adjacent to the leaving group. scribd.com | Elimination-addition via a benzyne (B1209423) intermediate. | Demonstrates non-intuitive reactivity and provides access to different isomers. |
| Directed C-H Activation | Functionalization is guided to a specific position by a directing group. acs.org | Chelation-assisted C-H bond cleavage (e.g., with a phenol (B47542) group). acs.org | Enables high regioselectivity in the synthesis of substituted dibenzofurans. |
| Remote C-H Functionalization | Arylation of a distant C(sp³)−H bond guided by an iodoarene group. nih.gov | Radical translocation via 1,5-hydrogen atom transfer (HAT). nih.gov | Allows for functionalization of typically unreactive aliphatic C-H bonds. |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Design
The rigid, planar, and electron-rich structure of the dibenzofuran core makes it an excellent candidate for creating advanced functional materials. This compound is an ideal precursor in this field, as the iodine atom can be readily replaced through cross-coupling reactions to tune the electronic and photophysical properties of the final material.
There is a growing demand for furan-based derivatives in organic electronics because they can be derived from renewable resources and offer a more environmentally friendly alternative to other semiconductor materials. oled-intermediates.com Dibenzofuran derivatives are being explored for a variety of applications:
Organic Light-Emitting Diodes (OLEDs): The dibenzofuran scaffold is used to construct host materials and emitters in OLEDs. For instance, 3-Bromodibenzofuran, a close analog of this compound, is used as a component in OLED materials. chemicalbook.com
Organic Solar Cells (OSCs): Furan (B31954) derivatives can act as electron donors in the active layer of photovoltaic cells, contributing to higher energy conversion efficiencies. oled-intermediates.com
Organic Field-Effect Transistors (OFETs): The dibenzofuran structure can serve as a basic unit for building organic semiconductors, helping to improve charge mobility and device stability. oled-intermediates.com
Beyond materials science, this compound is a valuable intermediate for synthesizing biologically active molecules. It has been used as a starting material in the development of potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1, highlighting its relevance in medicinal chemistry. acs.org The convergence of synthetic innovation and materials science will continue to drive the discovery of novel applications for this versatile compound.
Q & A
Q. What statistical methods are appropriate for analyzing enantiomeric excess (ee) in asymmetric syntheses involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
